Benzeneethanamine, a-(bromomethyl)-, (R)-
Description
The compound "Benzeneethanamine, a-(bromomethyl)-, (R)-" (IUPAC name: (R)-α-(bromomethyl)benzeneethanamine) is a chiral brominated derivative of phenethylamine. Its structure features a bromomethyl (-CH2Br) group attached to the α-carbon of the ethanamine backbone and a benzene ring. The (R)-configuration at the chiral center distinguishes it from its (S)-enantiomer, which may exhibit divergent biological and chemical properties.
Properties
IUPAC Name |
(2R)-1-bromo-3-phenylpropan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCHHNJHLWIUGS-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CBr)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](CBr)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanamine, a-(bromomethyl)-, ®- typically involves the bromination of benzylamine derivatives. One common method is the reaction of benzylamine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) at reflux temperature .
Industrial Production Methods
In industrial settings, the production of Benzeneethanamine, a-(bromomethyl)-, ®- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Benzeneethanamine, a-(bromomethyl)-, ®- undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alcohols, to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form benzylamine derivatives with different functional groups.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of benzylamine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of benzyl alcohols or benzaldehydes.
Reduction: Formation of benzylamine.
Scientific Research Applications
Benzeneethanamine, a-(bromomethyl)-, ®- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a building block for bioactive compounds.
Medicine: Utilized in the development of drugs targeting neurological disorders and as a precursor for radiolabeled compounds in diagnostic imaging.
Industry: Applied in the production of fine chemicals, polymers, and materials science research.
Mechanism of Action
The mechanism of action of Benzeneethanamine, a-(bromomethyl)-, ®- involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C9H12BrN
- Molecular Weight : 214.11 g/mol (calculated)
- Stereochemistry : (R)-configuration confirmed via chiral resolution techniques .
- Reactivity : The bromomethyl group renders it a versatile intermediate in nucleophilic substitution reactions, enabling functionalization for pharmaceutical or agrochemical applications .
Structural Analogues and Substitution Patterns
The following table compares "Benzeneethanamine, a-(bromomethyl)-, (R)-" with structurally related compounds:
Key Observations:
- Bromine Position : Bromine at the α-carbon (target compound) enhances electrophilicity compared to aromatic bromine (e.g., 3-bromophenyl in ), favoring alkylation reactions .
- Methoxy Groups : Compounds like 4-bromo-2,5-dimethoxy-α-methylbenzeneethanamine exhibit stronger hydrogen-bonding interactions with proteins (e.g., SdiA in quorum sensing) due to polar methoxy groups .
- Chirality Impact : The (R)-enantiomer of N-methyl-1-phenylethanamine shows higher binding affinity to CXCR4 compared to its (S)-counterpart, underscoring stereochemical importance in drug design .
Reactivity Trends :
Biological Activity
Benzeneethanamine, a-(bromomethyl)-, (R)-, commonly referred to in the literature as 25B-NBOMe, is a compound that has garnered attention due to its potent biological activity, particularly as a serotonin 5-HT2A receptor agonist. This article delves into the biological activity of this compound, examining its pharmacological effects, potential therapeutic applications, and toxicological profiles based on diverse research findings.
Overview of 25B-NBOMe
25B-NBOMe is a derivative of the phenethylamine class and is structurally related to 2C-B, a well-known psychedelic. It was first synthesized by Ralf Heim in 2003 as part of a series aimed at exploring new psychoactive substances. The compound is characterized by its ability to bind strongly to serotonin receptors, particularly the 5-HT2A subtype, which is implicated in mood regulation and perception.
The primary mechanism through which 25B-NBOMe exerts its effects is via agonism at the 5-HT2A receptor. This receptor plays a significant role in various neurological processes including cognition, mood regulation, and perception. Stimulation of the 5-HT2A receptor is associated with hallucinogenic effects similar to those observed with other psychedelics such as LSD and psilocybin.
Key Findings:
- Agonist Activity : 25B-NBOMe has been identified as a potent agonist at the 5-HT2A receptor with binding affinities that suggest significant psychoactive potential .
- Behavioral Effects : Research indicates that compounds like 25B-NBOMe can induce hallucinogenic experiences and alterations in perception and cognition .
Toxicological Profile
Despite its potential therapeutic applications, the safety profile of 25B-NBOMe raises concerns. Case studies have documented severe adverse effects following its use:
- Case Study : A notable case involved a young male who experienced generalized seizures after ingestion of 25B-NBOMe. Toxicological analysis revealed substantial concentrations in serum and urine, indicating significant absorption and systemic exposure .
| Parameter | Value |
|---|---|
| Serum Concentration | 180 pg/ml |
| Urine Concentration | 1900 pg/ml |
| Symptoms | Grand mal seizures |
Potential Therapeutic Applications
While primarily known for its recreational use and associated risks, there is ongoing interest in exploring the therapeutic potential of compounds like 25B-NBOMe:
- Psychiatric Disorders : Given its action on serotonin receptors, there is potential for investigating its use in treating mood disorders such as depression or anxiety .
- Neuroscientific Research : The compound's unique properties make it a candidate for research into neuropharmacology and understanding the mechanisms underlying psychedelic experiences.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
